molecular formula C12H17NO3 B13344772 (R)-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid

(R)-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid

Cat. No.: B13344772
M. Wt: 223.27 g/mol
InChI Key: XNZTXCNZGNIBDP-GFCCVEGCSA-N
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Description

®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group and a methoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid typically involves the use of starting materials such as 4-methoxybenzaldehyde and dimethylamine. One common synthetic route includes the following steps:

    Condensation Reaction: 4-methoxybenzaldehyde reacts with dimethylamine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Carboxylation: The amine is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and the methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Dimethylamino)-2-(4-hydroxyphenyl)propanoic acid
  • ®-2-(Dimethylamino)-2-(4-chlorophenyl)propanoic acid
  • ®-2-(Dimethylamino)-2-(4-nitrophenyl)propanoic acid

Uniqueness

®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,14,15)/t12-/m1/s1

InChI Key

XNZTXCNZGNIBDP-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)OC)(C(=O)O)N(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C(=O)O)N(C)C

Origin of Product

United States

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